5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
This compound is a benzamide derivative featuring a 5-chloro-2-methoxybenzamide core linked to a 1,2,3,4-tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group. The benzamide moiety is common in medicinal chemistry, often associated with kinase inhibition or receptor modulation, while the tetrahydroisoquinoline and thiophene groups may enhance lipophilicity and binding affinity .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-28-19-7-5-16(23)12-18(19)21(26)24-17-6-4-14-8-9-25(13-15(14)11-17)22(27)20-3-2-10-29-20/h2-7,10-12H,8-9,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUMXIKQXIPUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antithrombotic Activity
One of the primary applications of this compound is its role as an antithrombotic agent. Research indicates that derivatives of this compound can act as inhibitors of the blood coagulation factor Xa. This inhibition is crucial for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis .
Key Findings:
- Mechanism: The compound inhibits factor Xa, a pivotal enzyme in the coagulation cascade.
- Therapeutic Uses: It can be utilized in managing conditions like unstable angina and pulmonary embolism.
Antimicrobial Properties
The antimicrobial potential of similar benzamide derivatives has been investigated extensively. A study demonstrated that compounds with structural similarities to 5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibited significant antibacterial and antifungal activities .
Study Overview:
- Compounds Tested: A series of 5-chloro derivatives were synthesized and screened against various pathogens.
- Results: Compounds showed activity comparable to established antibiotics like penicillin and ciprofloxacin.
Inhibition of Photosynthetic Electron Transport
Research has also explored the impact of related compounds on photosynthetic processes. Certain derivatives inhibited photosynthetic electron transport in spinach chloroplasts, suggesting potential agricultural applications .
Research Details:
- Methodology: Compounds were evaluated for their ability to disrupt photosynthetic pathways.
- Implications: This could lead to the development of herbicides or plant growth regulators.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of these compounds and their biological activity is vital for optimizing their efficacy. Structure-activity relationship (SAR) studies have been conducted to identify which modifications enhance antithrombotic or antimicrobial activities .
Data Table: Structure-Activity Relationships
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Chloro Derivative A | Antibacterial | 20 | |
| 5-Chloro Derivative B | Antifungal | 15 | |
| 5-Chloro Derivative C | Antithrombotic | 10 |
Potential for Further Research
Given its promising biological activities, further research into this compound could yield new therapeutic agents. Future studies may focus on:
- In Vivo Studies: To evaluate the pharmacokinetics and safety profiles.
- Combination Therapies: Assessing efficacy in conjunction with other drugs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s unique structure combines multiple pharmacophores:
- Benzamide core : Similar to pesticidal benzamides (e.g., etobenzanid, diflufenican) but with distinct substituents (chloro, methoxy) .
- Thiophene-2-carbonyl group : Found in compounds like 6-thiophen-2-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (565209-26-9), where thiophene enhances aromatic interactions .
Table 1: Substituent Comparison
Key Research Findings and Data Gaps
Substituent-Driven Activity Trends
- Chloro vs. Fluoro: In , fluoro-phenoxy derivatives (e.g., 7d) outperformed chloro analogs in cytotoxicity, suggesting fluorine’s superior bioavailability . The target compound’s chloro group may reduce potency unless offset by synergistic substituents.
- Methoxy Group: Present in both the target compound and intermediate 5 of , this group may enhance solubility but could reduce membrane permeability compared to non-polar substituents .
Thiophene vs. Heterocyclic Moieties
Recommendations :
Conduct in vitro assays (e.g., MTT) against cancer cell lines.
Compare metabolic stability with pesticidal benzamides .
Q & A
Q. Key Considerations :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Benzoylisothiocyanate, RT | 1,4-Dioxane | 12 h | 65% | |
| 2 | HATU, DIPEA | DMF | 4 h | 70% |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A combination of techniques ensures structural confirmation:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, thiophene carbonyl at ~1700 cm⁻¹).
Methodological Tip : For complex spectra, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
Advanced: How can researchers resolve contradictions in spectral data caused by dynamic molecular conformations?
Answer:
Dynamic effects (e.g., rotational isomerism in the tetrahydroisoquinoline moiety) can lead to split or broad NMR signals. Strategies include:
- Variable-Temperature NMR : Cool samples to -40°C (as in ) to slow conformational exchange and simplify splitting.
- Solvent Screening : Use deuterated DMSO or CDCl3 to alter solubility and reduce aggregation.
- X-ray Crystallography : Obtain single crystals (e.g., via slow evaporation in ethyl acetate/hexane) to resolve absolute configuration and confirm substituent positions .
Case Study : reports conflicting NOE correlations in similar benzamide derivatives, resolved by crystallographic data .
Advanced: What computational approaches are effective for predicting biological target interactions?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs, as suggested in ).
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and binding free energies (MM-PBSA/GBSA).
QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and electronic parameters from DFT calculations .
Data Integration : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements).
Basic: What purification methods are optimal for isolating this compound?
Answer:
Q. Table 2: Purification Outcomes
| Method | Purity | Recovery | Reference |
|---|---|---|---|
| Column | >95% | 60% | |
| HPLC | >99% | 40% |
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Substituent Variation : Modify the thiophene (e.g., 3-thienyl), methoxy (e.g., ethoxy), or chloro groups (e.g., fluoro).
Biological Assays :
- In Vitro : Measure IC50 against target enzymes (e.g., kinases) using fluorescence polarization.
- In Vivo : Assess pharmacokinetics (Cmax, AUC) in rodent models.
Data Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
Example from : Derivatives with p-chlorophenyl thiazole showed enhanced antimicrobial activity, guiding further SAR exploration .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
